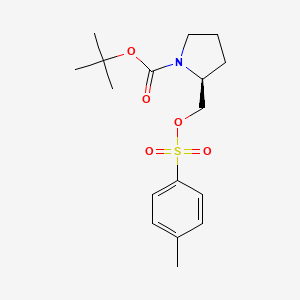

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Beschreibung

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOPDINJSHSBZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472549 | |

| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86661-32-7 | |

| Record name | tert-Butyl (2S)-2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Tosylation Reaction Conditions

- Reagents: p-Toluenesulfonyl chloride (TsCl), base (commonly triethylamine or pyridine)

- Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Typically 0–5 °C to minimize side reactions and racemization

- Reaction Time: 4–12 hours, monitored by TLC or HPLC

- Workup: Extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure

- Purification: Flash column chromatography using hexane/ethyl acetate gradients or recrystallization

Preservation of Stereochemistry

- Use of enantiomerically pure starting materials ensures retention of the (S)-configuration.

- Mild reaction conditions and avoidance of strong acids or bases prevent racemization.

- Optical purity is confirmed by chiral HPLC and optical rotation measurements.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve heat management and reaction control.

- Solvent choice may shift to toluene or other less volatile solvents for better thermal stability.

- Alternative purification methods such as centrifugal partition chromatography (CPC) reduce solvent waste.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equiv), TsCl (1.2 equiv), triethylamine (2 equiv), DCM, 0–5 °C, 6 h | Formation of tosylate with high regioselectivity and retention of stereochemistry |

| 2 | Workup: Wash with brine, dry over Na2SO4, concentrate | Crude product obtained |

| 3 | Purification: Flash chromatography (hexane/ethyl acetate 7:3) | Pure this compound isolated as a colorless oil or solid |

Analytical Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| 1H NMR | Signals for pyrrolidine ring protons (δ 1.4–3.5 ppm), tert-butyl group (δ ~1.4 ppm), tosyl aromatic protons (δ 7.2–7.8 ppm) | Confirm structure and substitution pattern |

| 13C NMR | Characteristic carbons for Boc group, tosylate, and pyrrolidine ring | Structural confirmation |

| HRMS | Molecular ion peak at m/z 356.45 ([M+H]+) | Molecular weight verification |

| IR Spectroscopy | S=O stretches at ~1170 and 1360 cm⁻¹ indicating sulfonate ester | Functional group confirmation |

| Chiral HPLC | Enantiomeric excess determination | Stereochemical purity |

Research Findings and Optimization Notes

Yield Optimization:

Yields typically range from 70% to 92% depending on reaction scale and conditions. Moisture exclusion and precise temperature control are critical to minimize hydrolysis and side reactions.Base Selection Impact:

Triethylamine and pyridine are preferred bases; bulky bases may promote elimination side reactions leading to unsaturated byproducts.Alternative Leaving Groups:

Studies have explored mesylates and triflates as alternatives to tosylates, with triflates offering higher reactivity but lower stability.Scale-Up Challenges:

Exothermic nature of tosylation requires careful thermal management. Use of continuous flow reactors and solvent substitution improves safety and reproducibility.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Chiral, Boc-protected |

| Tosylation Reagent | p-Toluenesulfonyl chloride (1.2 equiv) | Fresh, dry |

| Base | Triethylamine or pyridine (2 equiv) | Scavenges HCl |

| Solvent | Anhydrous DCM or THF | Dry, oxygen-free |

| Temperature | 0–5 °C | Controls side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC/HPLC |

| Purification | Flash chromatography or recrystallization | Ensures purity |

| Yield | 70–92% | Dependent on scale and conditions |

| Stereochemical Integrity | Maintained by mild conditions | Confirmed by chiral analysis |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, thiols, alkoxides)

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Major Products Formed

Nucleophilic Substitution: Various substituted pyrrolidine derivatives

Oxidation: Oxidized pyrrolidine derivatives with additional functional groups

Reduction: Pyrrolidine derivatives with alcohol groups

Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Synthesis

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in organic synthesis. It facilitates the construction of complex organic molecules through various chemical reactions:

- Nucleophilic Substitution : The tosyloxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to convert the ester group into an alcohol.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Replacement of the tosyloxy group | Substituted pyrrolidine derivatives |

| Oxidation | Introduction of functional groups | Oxidized pyrrolidine derivatives |

| Reduction | Conversion of ester to alcohol | Pyrrolidine derivatives with alcohol groups |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals targeting neurological and cardiovascular diseases. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are critical in drug development due to their differing biological activities.

Enzyme Mechanisms and Protein-Ligand Interactions

The compound is also utilized in studies focused on enzyme mechanisms and protein-ligand interactions. Its ability to act as a reactive intermediate enables researchers to investigate how modifications affect biological pathways and enzyme activities.

Agrochemicals and Specialty Chemicals

This compound is employed in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions allows for the development of novel compounds with specific properties tailored for agricultural applications.

Case Study 1: Development of Neurological Drugs

A study investigated the use of this compound as an intermediate in synthesizing drugs aimed at treating neurodegenerative diseases. The research highlighted how modifications to this compound led to increased efficacy and reduced side effects compared to existing treatments.

Case Study 2: Enzyme Inhibition Studies

Another research project focused on using this compound to explore enzyme inhibition mechanisms. By substituting the tosyloxy group with various nucleophiles, researchers were able to create derivatives that selectively inhibited specific enzymes involved in metabolic pathways.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxy group serves as a good leaving group, facilitating nucleophilic substitution reactions. The chiral nature of the compound allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Benzyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

Spiro-azetidin-2-one derivatives: These compounds share the pyrrolidine ring but have different substituents and biological activities.

Uniqueness

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, a tosyloxy group, and a chiral pyrrolidine ring. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex molecules and pharmaceuticals .

Biologische Aktivität

(S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the pyrrolidine class. Its unique structure, characterized by a tert-butyl group, a tosyloxy group, and a pyrrolidine ring, makes it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting neurological and cardiovascular diseases.

- Molecular Formula : C17H25NO5S

- Molecular Weight : 355.45 g/mol

- CAS Number : 86661-32-7

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Synthesized through cyclization of amino alcohols or diols.

- Introduction of the Tosyloxy Group : Achieved by reacting pyrrolidine derivatives with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine.

- Protection of the Carboxyl Group : Converted into a tert-butyl ester using tert-butyl alcohol and a strong acid catalyst.

The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, making it versatile for further modifications.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various biochemical pathways. The tosyloxy group serves as an effective leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically relevant derivatives.

Pharmacological Applications

Research indicates that this compound may have significant implications in several therapeutic areas:

- Neurological Disorders : It has been utilized in studies examining protein-ligand interactions and enzyme mechanisms relevant to neurological conditions.

- Cardiovascular Diseases : As a precursor in the development of pharmaceuticals targeting heart-related ailments, it shows promise due to its structural properties.

Case Studies

Several studies have highlighted the biological relevance of pyrrolidine derivatives similar to this compound:

- Cancer Therapy : Research has shown that certain piperidine derivatives exhibit anticancer activity through mechanisms involving apoptosis induction in tumor cell models, suggesting potential parallels with pyrrolidine derivatives .

- Alzheimer's Disease Treatment : Novel derivatives with similar structural features have demonstrated dual cholinesterase inhibition and antiaggregatory effects against amyloid beta and tau protein aggregation, which are critical in Alzheimer's pathology .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential applications in neurology and cardiology |

| (S)-Benzyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | Similar structure with benzyl group | Anticancer properties |

| Spiro-Azetidin Derivatives | Different substituents | Varied biological activities |

Research Findings

Recent literature reviews emphasize the importance of structural diversity among pyrrolidine derivatives for enhancing biological activity. The presence of specific functional groups can significantly influence their pharmacological profiles, making compounds like this compound valuable in drug design .

Q & A

Q. How can researchers optimize the synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate to improve yield and stereochemical purity?

- Methodological Answer : The compound is typically synthesized via Mitsunobu reaction conditions using (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and tosyl chloride. Key optimization steps include:

- Temperature control : Maintain 0–5°C during tosylation to minimize racemization .

- Purification : Use flash column chromatography (e.g., hexane/EtOAc gradients) to isolate the product, achieving ≥95% purity .

- Stereochemical validation : Confirm enantiopurity via chiral HPLC or polarimetry ([α]25D values should align with literature, e.g., −55.0 (c 0.20, CHCl3) for analogous compounds) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and tosyl aromatic protons (δ ~7.8 ppm, doublet) .

- HRMS : Validate molecular weight (C17H25NO5S, [M+H]+ expected m/z 356.1532; experimental deviation should be <2 ppm) .

- IR Spectroscopy : Confirm the presence of sulfonate (S=O stretching at ~1360–1180 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. How does the tosyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tosyl group acts as a superior leaving group due to its electron-withdrawing sulfonyl moiety. Reactivity can be modulated by:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic displacement rates .

- Base selection : Use mild bases (e.g., K2CO3) to avoid tert-Boc cleavage during SN2 reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for coupling reactions involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 90% in similar reactions ) arise from:

- Reaction scale : Milligram-scale reactions often suffer from inefficiencies in mixing or purification.

- Catalyst loading : Adjusting equivalents of coupling agents (e.g., N,N,N’,N’-tetramethylazodicarboxamide) to 1.5–2.0 eq improves conversion .

- Workup protocols : Reverse-phase C18 chromatography (acetonitrile/water gradients) enhances recovery of polar intermediates .

Q. How can computational modeling predict the stereochemical outcomes of derivatization reactions?

- Methodological Answer :

- DFT calculations : Model transition states to predict SN2 inversion or retention pathways at the tosyloxy-bearing carbon .

- Molecular docking : Assess steric hindrance from the tert-Boc group to prioritize reactive conformers .

- Validate predictions with experimental optical rotation data and NOE NMR correlations .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs >100°C; store at −20°C in sealed, argon-flushed vials .

- Hydrolytic sensitivity : The tert-Boc group is labile under acidic conditions (pH <3); avoid aqueous buffers unless neutralized .

- Light sensitivity : Protect from UV exposure to prevent sulfonate bond cleavage .

Q. How does the compound’s conformational flexibility impact its utility in multistep syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.